2'-Azetidinomethyl-3-chloro-4-fluorobenzophenone
Description
4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone (CAS 898756-77-9) is a benzophenone derivative featuring a unique structural framework. Its molecular formula is C₁₇H₁₅ClFNO, with a molecular weight of 303.76 g/mol . The compound incorporates a benzophenone core substituted with 3-chloro and 4-fluoro groups on one phenyl ring and an azetidinomethyl moiety (-CH₂-azetidine) at the para position of the adjacent phenyl ring. Key physicochemical properties include:
- Density: 1.294 ± 0.06 g/cm³ (predicted)
- Boiling Point: 425.4 ± 45.0 °C (predicted)
- pKa: 7.84 ± 0.10 (predicted), indicating weak basicity attributed to the azetidine nitrogen .
This compound’s structural complexity and halogen substitution pattern make it a candidate for pharmaceutical and materials science research, particularly in contexts requiring targeted electronic or steric effects.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-10-12(6-7-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAUVMZTMIJYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643714 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-01-6 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.
Azetidine Ring Formation: The azetidine ring is formed by reacting the intermediate compound with azetidine under suitable conditions, often involving a base such as sodium hydride to facilitate the ring closure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and the chloro and fluoro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- The azetidinomethyl group in the target compound increases molecular weight by ~73 g/mol compared to a non-substituted benzophenone.
- The dual halogenation (Cl, F) likely enhances thermal stability, as reflected in the high predicted boiling point (425°C) .
Azetidine-Containing Analogues
Azetidine, a four-membered cyclic amine, imparts unique steric and electronic properties compared to larger amines (e.g., pyrrolidine or piperidine):
Key Observations :
- The pKa of azetidine derivatives is lower than that of pyrrolidine analogs, suggesting reduced protonation under physiological conditions.
Functional Group Variations
Replacing the azetidinomethyl group with other substituents alters physicochemical and biological behavior:
Key Observations :
- Iodo substituents (as in BP 15055) increase molecular weight and may hinder membrane permeability compared to chloro/fluoro groups.
- The azetidinomethyl group provides a balance of hydrophilicity and steric accessibility, advantageous in drug design.
Research Implications and Limitations
- Structural Advantages: The combination of azetidine and halogens in 4'-azetidinomethyl-3-chloro-4-fluorobenzophenone offers tunable electronic properties for applications in medicinal chemistry (e.g., kinase inhibitors) or organic electronics.
- Data Gaps : Direct experimental comparisons with analogs (e.g., azetidine vs. piperidine derivatives) are absent in the provided evidence; predictions rely on substituent trends.
- Future Directions : Synthetic exploration of halogen/amine variations and crystallographic studies (e.g., using ORTEP-3 ) could validate predicted properties.
Biological Activity
2'-Azetidinomethyl-3-chloro-4-fluorobenzophenone (CAS No. 898755-01-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by an azetidine ring and halogen substituents (chlorine and fluorine) on the benzophenone moiety. This configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClFNO |
| Molecular Weight | 303.76 g/mol |
| CAS Number | 898755-01-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various biochemical pathways, including the intrinsic and extrinsic pathways. This is particularly relevant in cancer therapy where the goal is to eliminate malignant cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting nucleic acid synthesis .
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated effectiveness against several pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibited significant cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 15 |
The compound's ability to induce apoptosis in these cell lines was confirmed through assays measuring caspase activity and DNA fragmentation .
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound, focusing on their therapeutic potential:
- Case Study on Antimicrobial Agents : A study investigating novel antimicrobial agents highlighted the importance of structural modifications in enhancing efficacy against resistant strains of bacteria. The findings support the hypothesis that compounds with similar frameworks can be optimized for better performance against pathogens .
- Case Study on Cancer Therapeutics : Research on benzophenone derivatives indicated that modifications at specific positions can significantly alter their anticancer properties. This emphasizes the need for further investigation into how structural variations affect biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
